molecular formula C₉H₁₂N₂O₃S B1145533 N-(2-methyl-5-sulfamoylphenyl)acetamide CAS No. 17485-44-8

N-(2-methyl-5-sulfamoylphenyl)acetamide

Cat. No. B1145533
CAS RN: 17485-44-8
M. Wt: 228.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-methyl-5-sulfamoylphenyl)acetamide involves complex chemical processes aimed at creating polyfunctionalized heterocyclic compounds. For instance, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block is a notable method for synthesizing these compounds, showcasing its reactivity and applications in creating diverse molecular structures (Gouda, 2014).

Molecular Structure Analysis

Understanding the molecular structure of N-(2-methyl-5-sulfamoylphenyl)acetamide is crucial for its application in various chemical reactions and developments. The acetamide unit's slight twist relative to the 2-methylphenyl substituent demonstrates the intricacies of its structural conformation, which is closely related to that of unsubstituted N-phenylacetamide but with slightly different bond parameters (Gowda et al., 2007).

Chemical Reactions and Properties

N-(2-methyl-5-sulfamoylphenyl)acetamide participates in a variety of chemical reactions, indicating its versatile chemical properties. For example, its reactivity with enolates derived from methyl alpha-phenylthioacetate to give substituted alpha-phenylthio lactams showcases its utility in synthesizing functionalized lactams with potential applications in medicinal chemistry (Bower et al., 2006).

Physical Properties Analysis

The physical properties of N-(2-methyl-5-sulfamoylphenyl)acetamide, such as solubility, melting point, and crystal structure, are integral to its handling and application in various research fields. Studies on related compounds provide insights into the intermolecular hydrogen bonds and crystal structure stabilization, which are significant for understanding its physical behavior and application potential (Kang et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(2-methyl-5-sulfamoylphenyl)acetamide, including its reactivity, stability, and interaction with other compounds, are critical for its utilization in chemical synthesis and pharmaceutical research. Its role in the synthesis of glutaminase inhibitors illustrates the importance of understanding its chemical behavior for therapeutic applications (Shukla et al., 2012).

Future Directions

The future directions for this specific compound are not provided in the search results .

properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCJNHFYBSIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.